molecular formula C9H8N4O2S B2952863 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 168968-59-0

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2952863
CAS No.: 168968-59-0
M. Wt: 236.25
InChI Key: CLCZRCKREKMEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the desired triazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The nitro group may also play a role in its biological activity, possibly through redox reactions that generate reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a nitro group and a thiol group, which can participate in a variety of chemical reactions

Properties

IUPAC Name

4-methyl-3-(3-nitrophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c1-12-8(10-11-9(12)16)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCZRCKREKMEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.